Licoagrochalcone C

Anti-inflammatory NF-κB pathway Transcription inhibition

Licoagrochalcone C is a structurally distinct prenylated retrochalcone—not a conventional chalcone—with a unique 3-prenyl-2-methoxy A-ring substitution that drives superior NF-κB inhibition (IC50 2.44 μM), outperforming Licochalcone B (3×) and Licochalcone E. It also disrupts S. aureus biofilms (MBIC50 6.25 μg/mL) via a membrane-active mechanism with low cross-resistance risk. Available in multi-gram quantities via a scalable synthetic route, this compound is an ideal lead for chronic inflammatory diseases, medical-device coatings, crop protection, and focused retrochalcone library synthesis.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 325144-68-1
Cat. No. B6614447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicoagrochalcone C
CAS325144-68-1
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC(=C(C=C2)O)O)O)C
InChIInChI=1S/C21H22O5/c1-13(2)4-8-16-18(23)10-6-14(21(16)26-3)5-9-17(22)15-7-11-19(24)20(25)12-15/h4-7,9-12,23-25H,8H2,1-3H3/b9-5+
InChIKeyRDYZHQQZLIBKBP-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Licoagrochalcone C (CAS 325144-68-1): A Multifunctional Retrochalcone for Inflammation and Infection Research


Licoagrochalcone C is a prenylated retrochalcone flavonoid isolated primarily from the roots of Glycyrrhiza species, including Glycyrrhiza glabra and Glycyrrhiza inflata [1]. It is structurally defined by a retrochalcone backbone with C-prenylation and methoxy substitutions [2]. The compound demonstrates quantifiable anti-inflammatory activity via NF-κB transcription inhibition and LPS-induced NO production suppression, along with antibacterial efficacy against multiple Gram-positive pathogens [3][4].

Licoagrochalcone C: Why Simple Chalcone Analogs Cannot Replicate Its Distinctive Profile


Generic substitution among licorice-derived chalcones is scientifically invalid due to pronounced differences in molecular architecture and target engagement. Licoagrochalcone C is a retrochalcone, structurally distinct from conventional chalcones (e.g., Licoagrochalcone A), and features a unique 3-prenyl-2-methoxy substitution pattern on the A-ring [1]. This specific substitution profoundly influences its NF-κB inhibitory potency (IC50 2.44 μM), which differs markedly from closely related analogs like Licochalcone B (IC50 7.27 μM) and Licochalcone E (IC50 3.83 μM) [2]. Furthermore, its antibacterial spectrum—particularly its activity against Staphylococcus aureus biofilms (MBIC50 6.25 μg/mL)—is not a general property of all retrochalcones and cannot be extrapolated from other compounds in the same class [3].

Licoagrochalcone C: Comparative Quantitative Evidence for Procurement Decisions


Superior NF-κB Transcriptional Inhibition vs. Closest Analogs

In a head-to-head screening of 67 licorice phenolics using SW480 cells transfected with an NF-κB luciferase reporter gene, Licoagrochalcone C inhibited NF-κB transcription with an IC50 of 2.44 μM [1]. This potency is significantly higher than that of the structurally related retrochalcone Licochalcone B (IC50 7.27 μM) and Licochalcone E (IC50 3.83 μM) [1].

Anti-inflammatory NF-κB pathway Transcription inhibition

Comparative Anti-Inflammatory Activity via LPS-Induced NO Production

In the same 67-compound library screen, Licoagrochalcone C inhibited LPS-induced nitric oxide (NO) production in RAW264.7 macrophages with an IC50 of 9.35 μM [1]. This activity is directly comparable to that of Licochalcone B (IC50 8.78 μM) and Licochalcone E (IC50 9.09 μM) [1], confirming that its anti-inflammatory profile is not inferior to these better-known chalcones.

Anti-inflammatory Nitric Oxide Macrophage RAW264.7

Broad-Spectrum Antibacterial Activity with Defined MIC Ranges

Synthetic Licochalcone C (LCC) demonstrated quantifiable antibacterial activity against a panel of clinically relevant pathogens. The minimum inhibitory concentration (MIC) was 6.2–50.0 µg/mL against Gram-positive bacteria (including Staphylococcus aureus), 36.2–125 µg/mL against Mycobacterium species, and 25 µg/mL against Helicobacter pylori [1].

Antibacterial Gram-positive Mycobacterium Helicobacter pylori MIC

Potent Biofilm Inhibition Against Methicillin-Resistant and Methicillin-Susceptible S. aureus

Licoagrochalcone C inhibited biofilm formation in both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with identical minimum biofilm inhibitory concentration (MBIC50) values of 6.25 μg/mL for both strains [1]. Fluorescence microscopy indicated that LCC disrupts the S. aureus membrane in a manner similar to the antimicrobial peptide nisin [1].

Antibiofilm MRSA MSSA Medical device coating

In Vivo Safety Profile in Galleria mellonella Larvae Model

In a systemic toxicity assay using Galleria mellonella (greater wax moth) larvae as an invertebrate in vivo model, Licoagrochalcone C was found to be non-lethal at 100 μg/mL after 80 hours of treatment [1]. This indicates a favorable initial safety margin that supports further preclinical development.

In vivo toxicity Galleria mellonella Safety assessment Drug discovery

Scalable Synthesis Enabling Reliable Multi-Gram Procurement

A regioselective total synthesis of Licochalcone C has been developed and demonstrated at up to 30 g scale [1]. This synthetic route relies on directed ortho-metalation (DOM) of bis-O-MOM-protected resorcinol for regioselective C-prenylation, followed by metalation-formylation, selective O-deprotection, methylation, and aldol reaction with p-hydroxyacetophenone [1]. The same methodology also enables synthesis of structurally related licoagrochalcones B, C, and D [1].

Chemical synthesis Scale-up Medicinal chemistry Procurement

Licoagrochalcone C: Optimal Use Cases Based on Quantitative Evidence


Preclinical Anti-Inflammatory Lead Optimization Targeting NF-κB-Driven Pathways

Based on its potent NF-κB transcription inhibition (IC50 = 2.44 μM) and LPS-induced NO suppression (IC50 = 9.35 μM), Licoagrochalcone C serves as a robust chemical probe or lead compound for developing therapeutics targeting chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis [1]. Its 3-fold superiority over Licochalcone B in NF-κB inhibition makes it a strategically advantageous starting point for structure-activity relationship (SAR) studies and medicinal chemistry campaigns [1].

Antimicrobial Coatings and Adjunct Therapies for Biofilm-Associated Infections

The compound's ability to inhibit biofilm formation in both MSSA and MRSA (MBIC50 = 6.25 μg/mL) supports its evaluation as a coating agent for medical devices (e.g., catheters, implants) or as an adjunct therapy to enhance the efficacy of conventional antibiotics against biofilm-protected infections [2]. Its demonstrated membrane-disrupting mechanism, similar to nisin, suggests a reduced likelihood of cross-resistance with existing antibiotic classes [2].

Agricultural Fungicide and Bactericide Development

A patent application (US20240049707A1) specifically claims Licochalcone C as an active pesticidal ingredient for controlling plant pathogens, including Agaricomycetes, Pythium spp., Sclerotinia spp., and Fusarium spp. [3]. The documented broad-spectrum antibacterial activity against Gram-positive bacteria and H. pylori further supports its potential utility in crop protection formulations and soil-borne disease management [2].

Chemical Biology Studies of Retrochalcone Scaffold Diversity

The availability of a scalable 30-gram synthetic route enables the use of Licoagrochalcone C as a versatile starting material for the synthesis of focused retrochalcone libraries [4]. Researchers investigating the unique pharmacological space occupied by retrochalcones—which are structurally distinct from conventional chalcones due to the absence of oxygen functionalities at C2' and C6'—can reliably access multi-gram quantities for high-throughput screening and probe development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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